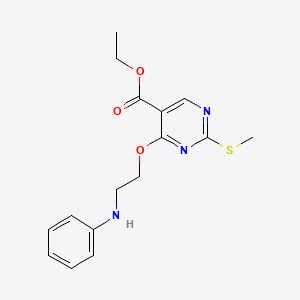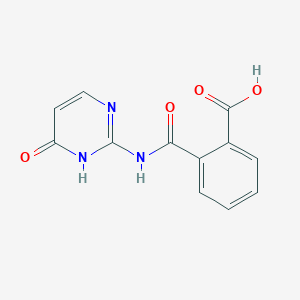
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both a thiadiazole ring and a sulfamic acid group in its structure imparts unique chemical properties that can be exploited for various purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid typically involves the cyclization of appropriate precursors under controlled conditions
-
Cyclization Reaction
Reactants: Ethyl hydrazinecarboxylate, thiophosgene
Conditions: Reflux in an appropriate solvent such as dichloromethane
Product: 5-Ethyl-1,3,4-thiadiazole
-
Sulfonation Reaction
Reactants: 5-Ethyl-1,3,4-thiadiazole, sulfamic acid
Conditions: Heating in the presence of a catalyst such as sulfuric acid
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The sulfamic acid group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in alcohol or aqueous solutions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学研究应用
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamic acid group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (5-Methyl-1,3,4-thiadiazol-2-yl)sulfamic acid
- (5-Propyl-1,3,4-thiadiazol-2-yl)sulfamic acid
- (5-Phenyl-1,3,4-thiadiazol-2-yl)sulfamic acid
Uniqueness
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
属性
分子式 |
C4H7N3O3S2 |
|---|---|
分子量 |
209.3 g/mol |
IUPAC 名称 |
(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid |
InChI |
InChI=1S/C4H7N3O3S2/c1-2-3-5-6-4(11-3)7-12(8,9)10/h2H2,1H3,(H,6,7)(H,8,9,10) |
InChI 键 |
FXOJIEVNGNBJFB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(S1)NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)

![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)

![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)



![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)

